molecular formula C12H12ClNO B1346546 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone CAS No. 887569-01-9

2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone

Cat. No.: B1346546
CAS No.: 887569-01-9
M. Wt: 221.68 g/mol
InChI Key: KJBYAQDNSRYUBO-UHFFFAOYSA-N
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Description

2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone typically involves the reaction of 2,5-dimethylindole with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

2,5-dimethylindole+chloroacetyl chloridepyridine, refluxThis compound\text{2,5-dimethylindole} + \text{chloroacetyl chloride} \xrightarrow{\text{pyridine, reflux}} \text{this compound} 2,5-dimethylindole+chloroacetyl chloridepyridine, reflux​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antiviral agents.

    Biological Studies: It serves as a probe for studying biological processes involving indole derivatives.

    Materials Science: It is used in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors that are involved in various biological pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone
  • 2-chloro-1-(1H-indol-3-yl)ethanone
  • 2-chloro-1-(2,3-dimethyl-1H-indol-3-yl)ethanone

Uniqueness

2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone is unique due to the presence of two methyl groups at the 2 and 5 positions of the indole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-7-3-4-10-9(5-7)12(8(2)14-10)11(15)6-13/h3-5,14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBYAQDNSRYUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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